molecular formula C30H42N4O6S B2990011 8-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoic acid CAS No. 2172819-75-7

8-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoic acid

Cat. No.: B2990011
CAS No.: 2172819-75-7
M. Wt: 586.75
InChI Key: DCNOFAZZHMWMEI-QSEAXJEQSA-N
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Description

Key features include:

  • Core Structure: A pyrrolidine ring substituted with a hydroxyl group (4R-configuration) and a carbamoyl linkage to a 4-(4-methylthiazol-5-yl)benzyl group.
  • Side Chains: A 3,3-dimethyl-1-oxobutan-2-yl moiety and an 8-oxooctanoic acid tail, which may influence solubility and target binding .
  • Functional Groups: Amide bonds, thiazole heterocycle, and a carboxylic acid terminus, suggesting interactions with enzymes or receptors via hydrogen bonding and hydrophobic interactions.

Storage recommendations include protection from light and storage at -20°C, indicating sensitivity to environmental degradation .

Properties

CAS No.

2172819-75-7

Molecular Formula

C30H42N4O6S

Molecular Weight

586.75

IUPAC Name

8-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoic acid

InChI

InChI=1S/C30H42N4O6S/c1-19-26(41-18-32-19)21-13-11-20(12-14-21)16-31-28(39)23-15-22(35)17-34(23)29(40)27(30(2,3)4)33-24(36)9-7-5-6-8-10-25(37)38/h11-14,18,22-23,27,35H,5-10,15-17H2,1-4H3,(H,31,39)(H,33,36)(H,37,38)/t22-,23+,27-/m1/s1

InChI Key

DCNOFAZZHMWMEI-QSEAXJEQSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCC(=O)O)O

solubility

not available

Origin of Product

United States

Biological Activity

The compound 8-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoic acid is a complex molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The structural complexity of this compound is reflected in its multiple functional groups, which may contribute to its biological activity. The presence of a thiazole ring , pyrrolidine , and oxooctanoic acid moiety suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiazole and pyrrolidine components may enhance binding affinity and specificity toward these targets.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages. The compound reduces nitric oxide (NO) production and downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins, indicating a potential therapeutic application in inflammatory diseases .

In Vivo Studies

Preliminary animal studies suggest that the compound may reduce cholesteryl esters in tissues related to atherosclerosis development. This dual action of inhibiting both acyl-CoA:cholesterol acyltransferase (ACAT) and oxidative modification of low-density lipoprotein (LDL) indicates potential for managing hyperlipidemia .

Comparative Analysis with Similar Compounds

CompoundACAT InhibitionAntioxidant ActivityNotes
This compoundYesPotentiallyEffective against cholesterol absorption
8-Oxo-8-(4-trifluoromethylphenyl)octanoic acidModerateYesSimilar mechanism but different substituents
7-(3,5-Difluorophenyl)-7-oxoheptanoic acidYesLimitedLess effective compared to this compound

Case Study 1: Anti-inflammatory Effects

A study conducted on RAW 264.7 cells highlighted the compound's ability to suppress LPS-induced inflammatory mediators. The results showed that treatment with the compound significantly decreased levels of TNF-α and IL-6 in a concentration-dependent manner. Additionally, it inhibited NF-κB signaling pathways by reducing phosphorylation of IκB-α and p50 proteins .

Case Study 2: Cholesterol Management

In another study focusing on lipid metabolism, administration of the compound resulted in lower levels of cholesteryl esters in animal models predisposed to atherosclerosis. This suggests that the compound could be beneficial in preventing cardiovascular diseases linked to high cholesterol levels .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with several classes of bioactive molecules (Table 1):

Compound Key Features Molecular Weight Bioactivity/Application
Target Compound (CAS: 2172819-75-7) Pyrrolidine, thiazole, octanoic acid chain ~610.7 (estimated) Potential enzyme inhibition (speculative)
4-(((S)-1-((2S,4R)-4-Hydroxy-2-...) (CAS: 2172819-72-4) Shorter butanoic acid chain; similar pyrrolidine-thiazole core 530.64 Not reported
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[...] Spirocyclic structure with benzothiazole; dimethylamino groups ~550–600 (estimated) Organic synthesis intermediates
5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide Pyrazole core, morpholino group ~400–450 (estimated) Antimalarial activity (in vitro)
(4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-... (Pharmacopeial compound) Thiazolidine ring, multiple amide bonds ~800–850 (estimated) Antibiotic potential (β-lactam analogs)

Key Observations :

  • Pyrrolidine-Thiazole Motif : The target compound and CAS 2172819-72-4 share a pyrrolidine-thiazole core, but the latter’s shorter chain may reduce lipophilicity and alter target selectivity.
  • Benzothiazole Derivatives : Compounds from utilize benzothiazole for π-π stacking interactions, whereas the target’s 4-methylthiazole group may enhance metabolic stability.

Bioactivity and Mechanism Insights

  • Antimalarial Pyrazoles : Compounds like those in inhibit plasmodial enzymes via pyrazole-carboxamide interactions. The target’s amide-rich structure may similarly disrupt parasitic proteases.
  • Thiazolidine Antibiotics : Pharmacopeial compounds highlight the role of thiazolidine rings in β-lactamase resistance. The target’s thiazole group could confer analogous stability against enzymatic degradation.
  • Spirocyclic Intermediates : Spiro compounds from are used in drug discovery for conformational rigidity. The target’s pyrrolidine ring may offer similar advantages in binding pocket accommodation.

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